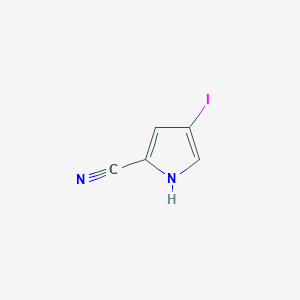

4-Iodo-1H-pyrrole-2-carbonitrile

Description

Contextualization within Halogenated Pyrrole (B145914) Chemistry

Halogenated pyrroles are a class of heterocyclic compounds that play a crucial role in the development of new bioactive molecules and functional materials. The introduction of a halogen atom onto the pyrrole ring can significantly alter the molecule's electronic properties, lipophilicity, and reactivity, thereby influencing its biological activity and potential applications. nih.govnih.gov Halogenation is a key strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.net

Pyrroles, in general, are aromatic heterocyclic compounds that are fundamental components of many natural products, including heme and certain alkaloids. wikipedia.org The halogenation of pyrroles can occur at various positions on the ring, with electrophilic halogenation typically favoring the 2-position. wikipedia.org However, specific reaction conditions can be employed to achieve halogenation at other positions, such as the 3- or 4-position, providing access to a diverse range of functionalized pyrrole building blocks. wikipedia.org

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

4-Iodo-1H-pyrrole-2-carbonitrile serves as a highly valuable synthetic intermediate and building block in organic synthesis. The presence of three distinct functional groups—the pyrrole N-H, the iodine atom at the 4-position, and the carbonitrile at the 2-position—allows for a wide array of chemical transformations. This trifunctional nature enables chemists to selectively modify the molecule and construct more complex molecular architectures.

The iodine atom is particularly significant as it can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling. griffith.edu.auresearchgate.net These reactions are powerful tools for forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules. The ability to introduce new substituents at the 4-position of the pyrrole ring via these coupling reactions makes this compound a key precursor for the synthesis of a wide range of substituted pyrrole derivatives.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, further expanding the synthetic utility of this compound. orgsyn.org The pyrrole N-H can be protected or alkylated, providing another point of diversification.

The following table summarizes some of the key reactions and transformations involving this compound and related halogenated pyrroles:

| Reaction Type | Reagents and Conditions | Product Type | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst, base, boronic acid/ester | 4-Aryl/Alkyl-1H-pyrrole-2-carbonitriles | Formation of C-C bonds, introduction of diverse substituents. griffith.edu.auresearchgate.net |

| Nitrile Hydrolysis | Acid or base catalysis | 4-Iodo-1H-pyrrole-2-carboxylic acid | Conversion of nitrile to a carboxylic acid for further functionalization. orgsyn.org |

| N-Alkylation/Arylation | Base, alkyl/aryl halide | N-Substituted-4-iodo-1H-pyrrole-2-carbonitriles | Modification of the pyrrole nitrogen. |

| Reduction of Nitrile | Reducing agents (e.g., LiAlH4) | 4-Iodo-1H-pyrrol-2-yl)methanamine | Formation of a primary amine for further reactions. |

Overview of Current Research Trajectories and Future Directions

Current research involving this compound and other halogenated pyrroles is largely focused on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. acs.orgnih.gov The pyrrole scaffold is a common feature in many biologically active molecules, and the ability to functionalize it with halogens and other groups is crucial for the development of new therapeutic agents. nih.govnih.gov

Researchers are actively exploring the use of these building blocks in the synthesis of inhibitors for various enzymes and receptors implicated in diseases such as cancer and bacterial infections. nih.govacs.org For instance, halogenated pyrrole derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov

Future research is expected to continue leveraging the synthetic versatility of this compound to create libraries of novel compounds for high-throughput screening and drug discovery. Furthermore, the development of more efficient and sustainable synthetic methods for the preparation and functionalization of halogenated pyrroles remains an active area of investigation. This includes the exploration of new catalytic systems and the use of greener reaction conditions. The unique electronic and structural properties of these compounds also make them attractive candidates for the development of new organic electronic materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2/c6-4-1-5(2-7)8-3-4/h1,3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUPPRKGBVQHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529325 | |

| Record name | 4-Iodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87721-22-0 | |

| Record name | 4-Iodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Spectroscopic and Crystallographic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In 4-Iodo-1H-pyrrole-2-carbonitrile, the pyrrole (B145914) ring contains two protons, H-3 and H-5, and a proton on the nitrogen atom, N-H. The chemical shifts of these protons are influenced by the electron-withdrawing nitrile group and the electron-donating and deshielding iodo group.

Based on established principles and data from related pyrrole structures, the expected ¹H NMR chemical shifts for this compound in a standard solvent like CDCl₃ are as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~8.5-9.5 | Broad Singlet |

| H-3 | ~6.8-7.2 | Doublet |

| H-5 | ~6.4-6.8 | Doublet |

Note: Predicted values are based on analysis of similar compounds and may vary based on solvent and experimental conditions.

The broadness of the N-H signal is characteristic and due to quadrupole broadening and potential hydrogen exchange. The protons at positions 3 and 5 would appear as doublets due to coupling with each other.

Carbon-13 NMR spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are significantly affected by the substituents on the pyrrole ring.

The predicted ¹³C NMR chemical shifts for this compound are tabulated below:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CN) | ~120-125 |

| C3 | ~128-132 |

| C4 (C-I) | ~80-85 |

| C5 | ~115-120 |

| CN (Nitrile) | ~116-120 |

Note: Predicted values are based on computational models and data from analogous compounds. libretexts.orgoregonstate.edu

The carbon atom bonded to the iodine (C4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine. The other carbon signals are influenced by the electronic effects of the nitrile and iodo substituents.

gCOSY (gradient Correlation Spectroscopy): This experiment would show a correlation between the H-3 and H-5 protons, confirming their scalar coupling relationship and proximity on the pyrrole ring.

gHSQC (gradient Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-3 and C-3, and between H-5 and C-5, allowing for the unambiguous assignment of these carbon resonances.

gHMBC (gradient Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity across the molecule. Key expected correlations would include:

H-3 to C2, C4, and C5

H-5 to C3, C4, and the nitrile carbon

The N-H proton to C2 and C5

These correlations would provide unequivocal evidence for the substitution pattern of the pyrrole ring.

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3400-3200 | Stretching |

| C≡N (Nitrile) | 2230-2210 | Stretching |

| C=C (Pyrrole ring) | 1600-1450 | Stretching |

| C-H (Aromatic) | 3150-3050 | Stretching |

| C-N | 1300-1100 | Stretching |

| C-I | 600-500 | Stretching |

The presence of a sharp, strong band in the 2230-2210 cm⁻¹ region is a clear indicator of the nitrile group. The N-H stretching vibration will appear as a broad band in the high-frequency region.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Planarity

The molecular framework of the analogous compound, 4-Iodo-1H-pyrrole-2-carbaldehyde, has been shown to be planar. researchgate.net This planarity is a characteristic feature of the pyrrole ring, a five-membered aromatic heterocycle. The sp² hybridization of the carbon and nitrogen atoms within the ring leads to a flat structure. It is anticipated that this compound would also exhibit a high degree of planarity.

The substituents on the pyrrole ring, the iodine atom at position 4 and the carbonitrile group at position 2, are expected to lie in the same plane as the heterocyclic ring. This co-planar arrangement is energetically favorable as it maximizes electronic conjugation and minimizes steric hindrance.

| Parameter | Expected Observation for this compound | Basis of Expectation |

| Pyrrole Ring Conformation | Planar | Inherent aromaticity and sp² hybridization of ring atoms. |

| Substituent Orientation | Co-planar with the pyrrole ring | Maximization of electronic conjugation and minimization of steric strain. |

| Overall Molecular Shape | Flat | Combination of the planar pyrrole ring and co-planar substituents. |

Investigation of Intermolecular Hydrogen Bonding Networks

In the crystal lattice of 4-Iodo-1H-pyrrole-2-carbaldehyde, the molecules organize into centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net This indicates a strong and directional interaction between the pyrrole N-H group (the hydrogen bond donor) and the oxygen atom of the carbaldehyde group (the hydrogen bond acceptor) of an adjacent molecule.

For this compound, a similar intermolecular hydrogen bonding pattern is expected. The N-H group of the pyrrole ring will act as a hydrogen bond donor. The acceptor will be the nitrogen atom of the carbonitrile group, which possesses a lone pair of electrons. This would result in the formation of N—H⋯N hydrogen bonds, a common and significant interaction in the solid-state chemistry of nitrogen-containing heterocyclic compounds.

| Donor | Acceptor | Type of Hydrogen Bond | Expected Supramolecular Motif |

| Pyrrole N-H | Nitrile Nitrogen | N—H⋯N | Centrosymmetric dimers or extended chains |

Iv. Theoretical and Computational Chemistry Studies

Aromaticity and Stability Analysis of Pyrrole (B145914) Rings

The aromaticity of the pyrrole ring is a key determinant of its chemical behavior. wikipedia.orgresearchgate.net It arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen lone pair) across the five-membered ring. pharmaguideline.com Substituents can either enhance or diminish this aromatic character, thereby affecting the ring's stability and reactivity. pharmaguideline.comksu.edu.sa

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify the degree of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, bond-alternating structure. mdpi.comacs.org The HOMA index can be parameterized for various types of bonds and is readily calculated from geometries obtained through quantum-chemical methods. nih.gov For heterocycles, modified versions like HOMED (Harmonic Oscillator Model of Electron Delocalization) have been developed to better account for different types of bonds. mdpi.com

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for assessing aromaticity. acs.org It involves calculating the magnetic shielding at a specific point within or above the center of a ring, typically using a "ghost" atom. mdpi.com Aromatic systems are characterized by diatropic ring currents, which induce a shielding effect, resulting in negative NICS values. Conversely, antiaromatic systems exhibit paratropic currents and positive NICS values. github.io NICS values are often calculated at the ring's geometric center (NICS(0)) and at 1 Å above the plane (NICS(1)) to differentiate between σ- and π-electron contributions. nih.govnih.gov

The iodine and nitrile substituents on the pyrrole ring of 4-Iodo-1H-pyrrole-2-carbonitrile have a pronounced effect on its aromaticity and stability.

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile substituent at the C2 position significantly pulls electron density from the pyrrole ring through both inductive and resonance effects. This withdrawal of π-electron density generally leads to a decrease in the ring's aromaticity.

Iodine Atom (-I): The effect of a halogen substituent is more complex. Iodine is electronegative and withdraws electron density via the inductive effect. However, it also possesses lone pairs that can be donated to the π-system through the resonance effect. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net withdrawal of electron density and a decrease in aromaticity, though less pronounced than that caused by the nitrile group.

The combined effect of a C4-iodo and a C2-nitrile group would be a significant reduction in the aromatic character of the pyrrole ring compared to the parent molecule. This would be reflected in a lower HOMA value (further from 1) and a less negative NICS value (closer to 0). The reduced aromaticity implies lower thermodynamic stability and potentially altered reactivity patterns for electrophilic substitution, a characteristic reaction of aromatic pyrroles. ksu.edu.sa

| Compound | HOMA (Predicted) | NICS(1) (ppm) (Predicted) | Relative Aromaticity |

|---|---|---|---|

| Benzene (Reference) | 1.00 | -9.7 | High |

| Pyrrole | ~0.79 | ~-11.5 | Moderate |

| 2-Cyanopyrrole | < 0.79 | > -11.5 (less negative) | Reduced |

| This compound | Significantly < 0.79 | Significantly > -11.5 (less negative) | Low |

Note: Specific calculated HOMA and NICS values for this compound and 2-Cyanopyrrole are not available in the cited literature. The values and trends are inferred based on the known electronic effects of the substituents. pharmaguideline.commdpi.commdpi.com

Conformational Energetics and Rotational Barriers in Related Pyrrole Systems

The conformational behavior of substituted pyrroles is dictated by the energetic landscape associated with the rotation of substituent groups around the single bonds connecting them to the pyrrole ring. These rotational barriers are influenced by a combination of steric hindrance, resonance, inductive effects, and intramolecular hydrogen bonding. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these energy barriers and elucidate the factors that govern them. mdpi.com

Studies on N-substituted nitropyrroles, for instance, have revealed significant insights into these rotational dynamics. Using DFT calculations at the B3LYP/6-311G** level, researchers have determined the internal rotational barriers of the nitro group in various substituted nitropyrroles. researchgate.net The calculated barriers (V₂) depend on the nature and position of the substituent on the pyrrole ring. For example, the presence of a hydroxyl group at the N-position in N-hydroxy-2-nitropyrrole results in a high rotational barrier of 14.91 kcal/mol, whereas N,2-dinitropyrrole exhibits a much lower barrier of 3.43 kcal/mol. researchgate.net This difference is attributed to the interplay of resonance, steric effects, and the potential for hydrogen bonding. researchgate.net

The planarity of the molecule is also a key factor. Optimized geometries show that while some derivatives like 2-nitropyrrole and N-hydroxy-2-nitropyrrole are planar, others are not, with steric effects playing a decisive role in the twisting of substituent groups. researchgate.net The study of rotational barriers is not limited to small substituents. In more complex systems, such as N-benzhydrylformamides, dynamic NMR methods combined with DFT calculations have been used to investigate the internal rotation of larger groups. mdpi.com These studies found that the calculated rotational barriers for the formyl group were consistently high (20–23 kcal/mol) and relatively independent of ortho-substituents on the phenyl rings. mdpi.com

Table 1: Calculated Rotational Barriers (V₂) of the Nitro Group in Substituted Nitropyrroles Data sourced from DFT (B3LYP/6-311G) calculations. researchgate.net

| Compound | Substituent (X) at N-position | Nitro Position | Rotational Barrier (V₂) (kcal/mol) |

| I-1 | H | 2 | 10.32 |

| I-3 | OH | 2 | 14.91 |

| I-5 | NO₂ | 2 | 3.43 |

| II-1 | H | 3 | 9.42 |

| II-5 | NO₂ | 3 | 9.21 |

Application of Molecular Dynamics for Ligand-Target Interactions (Contextual for Pyrrole Scaffolds)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry for exploring the dynamic interactions between a ligand and its biological target, such as a protein or enzyme. nih.gov For compounds built on a pyrrole scaffold, MD simulations provide atomic-level insights into binding conformations, interaction stability, and the specific forces driving complex formation, which is particularly valuable when experimental structures are unavailable. nih.gov

A prominent application of MD is in the rational design of novel therapeutics. For example, computational studies on pyrrole-scaffold inhibitors of the Hepatitis B Virus (HBV) capsid protein have demonstrated the power of this approach. nih.gov Through molecular docking and MD simulations, researchers have analyzed the binding characteristics of inhibitors like JNJ-6379 and GLP-26. These simulations revealed that key hydrogen bonds are formed between the inhibitor and specific amino acid residues of the protein. The sulfonamide and glyoxamide moieties in these inhibitors form double hydrogen bonds with the residue Leucine 140 (L140B), while the NH amide group interacts with Threonine 128 (T128C). nih.gov

MD simulations can also be used to predict the binding affinity and guide the optimization of lead compounds. nih.gov By understanding the key ligand features that enhance potency, new chemical entities can be designed. nih.gov In the case of HBV inhibitors, this approach led to the identification of a novel pyrrolidine (B122466) scaffold that maintained favorable interactions with the target, ultimately resulting in the discovery of CU11, a promising lead compound with high anti-HBV activity (EC₅₀ value of 35 nM) and favorable drug-like properties. nih.gov

Furthermore, MD studies have been applied to understand structure-permeability relationships in macrocycles containing pyrrole and furan. acs.org These simulations showed that the orientation of the pyrrole linker (e.g., 2,5-disubstituted vs. 2,4-disubstituted) impacts the molecule's conformation and its ability to form internal hydrogen bonds, which in turn influences its passive permeability across cell membranes. acs.org

Table 2: Key Ligand-Target Interactions for Pyrrole-Based HBV Capsid Inhibitors Identified via Molecular Modeling Data based on computational analysis of inhibitor binding. nih.gov

| Inhibitor Series | Key Moiety | Interacting Protein Residue | Type of Interaction |

| SPAs (e.g., JNJ-6379) | Sulfonamide (–SO₂NH–) | L140B | Double Hydrogen Bond |

| Glyoxamide-substituted pyrrolamides (e.g., GLP-26) | Glyoxamide (–(CO)₂NH–) | L140B | Double Hydrogen Bond |

| General Pyrrole Inhibitors | NH Amide | T128C | Polar Interaction / H-Bond |

| SBA (NVR 3-778) | Hydroxyl Group | T142B | Hydrogen Bond |

V. Reactivity, Reaction Mechanisms, and Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrroles are valuable substrates in this context. The iodine atom in 4-Iodo-1H-pyrrole-2-carbonitrile serves as an excellent leaving group, facilitating a variety of these transformations.

The Suzuki-Miyaura coupling is a widely employed method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is particularly useful for the arylation of heterocyclic compounds. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided search results, the successful coupling of other halogenated pyrroles, such as 4-bromo-1H-pyrrole-2-carbaldehyde, for the synthesis of building blocks for this reaction has been reported. researchgate.net The general applicability of Suzuki-Miyaura coupling to N-protected bromopyrroles to form aryl-substituted pyrroles in moderate to excellent yields has been demonstrated, highlighting the feasibility of such transformations. nih.gov The reaction is often carried out under mild conditions and is tolerant of a wide range of functional groups. nih.govnih.gov

A typical catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency. nih.govorganic-chemistry.org For instance, the use of Pd(PPh₃)₄ with bases like Na₂CO₃ or Cs₂CO₃ has been found to be effective for the coupling of bromopyrroles. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrroles

| Halogenated Pyrrole (B145914) | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

| 4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Good | nih.gov |

| 3-Chloroindazole (unprotected) | Phenylboronic acid | SPhos/XPhos based catalysts | Various | Various | Modest | nih.gov |

This table is illustrative and based on findings for structurally related compounds.

The iodine substituent in this compound makes it a prime candidate for other palladium-catalyzed cross-coupling reactions, including the Sonogashira, Stille, and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and is conducted under mild conditions. libretexts.orgresearchgate.net The iodine atom in iodinated heterocycles is an excellent leaving group for this transformation. researchgate.netnih.gov The reaction has been successfully applied to various aryl iodides, including heteroaromatics like thiophene, pyridine, pyrazole, and pyrazine, yielding products in good to excellent yields. researchgate.net

The Stille coupling utilizes an organotin reagent to couple with an organohalide. While effective, the toxicity of organotin compounds is a significant drawback. libretexts.org The Heck coupling , on the other hand, involves the reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net Similar to the Sonogashira reaction, the Heck coupling has been shown to be highly efficient with aryl iodides, with palladium catalysts demonstrating exclusive reactivity towards aryl iodides over bromides in some cases. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Iodinated Heterocycles

| Reaction | Coupling Partner | Key Features |

| Sonogashira Coupling | Terminal Alkyne | Forms C(sp²)-C(sp) bonds; mild conditions; often uses a Cu(I) co-catalyst. organic-chemistry.orglibretexts.org |

| Stille Coupling | Organotin Reagent | Versatile for C-C bond formation but involves toxic reagents. libretexts.org |

| Heck Coupling | Alkene | Forms a substituted alkene; proceeds via a palladium-catalyzed mechanism. researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of the pyrrole ring in this compound is influenced by the electron-donating nature of the nitrogen heteroatom and the electron-withdrawing effect of the carbonitrile group.

Pyrrole itself is an electron-rich aromatic system and readily undergoes electrophilic substitution, typically at the C2 (α) position due to the greater stability of the resulting cationic intermediate. wikipedia.orgyoutube.com However, the presence of an electron-withdrawing substituent like the carbonitrile group at the C2 position deactivates the ring towards electrophilic attack and directs incoming electrophiles to other positions.

In the case of 2-pyrrolecarbonitrile, acylation has been shown to occur at the C4 position. researchgate.net This suggests that in this compound, electrophilic substitution would likely be directed to the remaining unsubstituted C5 or C3 positions, with the precise outcome depending on the nature of the electrophile and the reaction conditions. The iodine at C4 would further influence the regioselectivity. Halogenation of pyrroles generally occurs at the 2-position, but can be directed to the 3-position by silylating the nitrogen. wikipedia.org

Nucleophilic substitution on the pyrrole ring is generally difficult but can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. researchgate.net

The iodine atom in this compound plays a crucial dual role in its reactivity.

As a leaving group , iodide is excellent due to its large size and the stability of the iodide anion. reddit.comyoutube.comstackexchange.com This property is fundamental to its utility in the palladium-catalyzed cross-coupling reactions discussed in section 5.1. The C-I bond is weaker than C-Br or C-Cl bonds, making iodinated compounds more reactive in these transformations.

Furthermore, iodine can act as an activating moiety . In some reactions, the presence of molecular iodine can catalyze transformations. For example, iodine has been used as a catalyst for the synthesis of pyrrole-substituted β-lactams. nih.govmdpi.com While this is not a direct transformation of the iodo-substituent on the pyrrole ring, it demonstrates the broader role iodine can play in facilitating heterocyclic synthesis. The iodine atom can also influence the acidity of the N-H proton and the electron distribution within the pyrrole ring, thereby modulating its reactivity in other transformations.

Transformations of the Carbonitrile Functionality

The carbonitrile (nitrile) group at the C2 position of this compound is a versatile functional group that can undergo a variety of chemical transformations. These transformations provide a pathway to a diverse range of other functional groups, further expanding the synthetic utility of this compound.

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. organic-chemistry.org This transformation of a 2-pyrrolecarbonitrile derivative has been documented. researchgate.net

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

Conversion to Aldehydes: The nitrile group can be converted to an aldehyde, for instance, through reduction with diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis. The conversion of 2-nitriles to the corresponding 2-aldehydes has been reported in the context of difunctionalized pyrroles. researchgate.net

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis.

These transformations allow for the introduction of a wide array of substituents at the C2 position, complementing the modifications possible at the C4 position via the iodo group.

Table 3: Common Transformations of the Carbonitrile Group

| Reagent(s) | Product Functional Group |

| H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| 1. LiAlH₄, 2. H₂O | Primary Amine |

| 1. DIBAL-H, 2. H₂O | Aldehyde |

| 1. R-MgBr, 2. H₃O⁺ | Ketone |

Addition and Cyclization Reactions Involving the Nitrile Group

The nitrile group at the C2 position of the pyrrole ring is a versatile functional group that can participate in various addition and cyclization reactions. While direct studies on this compound are specific, the reactivity can be inferred from related cyanopyrrole and cyanoindole systems. The nitrile function is a key precursor for synthesizing a variety of fused polycyclic structures. nih.gov

The electron-withdrawing nature of the nitrile group influences the reactivity of the pyrrole ring. N-substituted pyrroles can undergo cycloaddition reactions, such as [4+2], [2+2], and [2+1] cyclizations. wikipedia.org For instance, the Diels-Alder reaction can occur with the pyrrole acting as a diene, a process that is particularly favored when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Vinylpyrroles can also serve as dienes in such reactions. wikipedia.org

Furthermore, the nitrile group itself can be directly involved in cyclization processes. For example, the cyclocondensation of enones with aminoacetonitrile (B1212223) leads to the formation of 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.netnih.gov These intermediates can then be oxidized to yield substituted pyrrole-2-carbonitriles. researchgate.netnih.gov While these examples start from different precursors, they highlight the capability of the cyanopyrrole scaffold to be constructed through cyclization pathways involving the nitrile precursor.

| Reaction Type | Description | Potential Outcome with this compound |

| [4+2] Cycloaddition (Diels-Alder) | The pyrrole ring acts as a diene, reacting with a dienophile. This is facilitated by electron-withdrawing groups. wikipedia.org | Reaction with dienophiles could lead to the formation of bicyclic adducts, which could subsequently be aromatized or further modified. |

| [2+1] Cycloaddition | Reaction with carbenes, such as dichlorocarbene, can form a cyclopropane (B1198618) intermediate. wikipedia.org | This could lead to ring-expansion products like substituted chloropyridines via rearrangement (Ciamician–Dennstedt rearrangement). wikipedia.org |

| Intramolecular Cyclization | If an appropriate functional group is introduced (e.g., at the N1 position), it can react with the nitrile to form a fused ring system. | Synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) or similar fused heterocyclic systems. |

Conversion to Other Functional Groups (e.g., Carboxamide, Carboxylic Acid)

The nitrile group of this compound can be readily converted into other important functional groups, primarily the carboxamide and the carboxylic acid, through hydrolysis. chemistrysteps.com This transformation significantly broadens the synthetic utility of the parent molecule.

The hydrolysis of nitriles can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.org The reaction proceeds in two stages: the initial hydrolysis converts the nitrile to a primary amide, which can then be further hydrolyzed to a carboxylic acid (or its corresponding salt). chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating under reflux with dilute hydrochloric acid), the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. chemistrysteps.comyoutube.com An imidic acid intermediate is formed, which then tautomerizes to the more stable amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgbyjus.com For this compound, this reaction would yield 4-Iodo-1H-pyrrole-2-carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com The initially formed amide can be isolated under mild conditions. youtube.com However, with vigorous heating, the amide is further hydrolyzed. youtube.com In a basic medium, the final product is the carboxylate salt (e.g., sodium 4-Iodo-1H-pyrrole-2-carboxylate). libretexts.orglibretexts.org To obtain the free carboxylic acid, a final acidification step is required. libretexts.org

A summary of the hydrolysis reactions is presented below:

| Reaction | Reagents & Conditions | Intermediate Product | Final Product |

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, Heat (reflux) libretexts.orglibretexts.org | 4-Iodo-1H-pyrrole-2-carboxamide | 4-Iodo-1H-pyrrole-2-carboxylic acid libretexts.org |

| Base Hydrolysis | Aqueous NaOH or KOH, Heat (reflux) libretexts.orglibretexts.org | 4-Iodo-1H-pyrrole-2-carboxamide | Sodium 4-Iodo-1H-pyrrole-2-carboxylate libretexts.org |

The conversion to the carboxamide is a particularly useful transformation. Catalytic systems, such as those involving a combination of an oxime and a metal salt (e.g., zinc nitrate), have been developed for the selective hydration of nitriles to carboxamides, preventing over-hydrolysis to the carboxylic acid. google.com

General Reactivity as a Heterocyclic Building Block in Organic Synthesis

This compound is a valuable heterocyclic building block, primarily due to the presence of the C-I bond, which serves as a handle for various metal-catalyzed cross-coupling reactions. sigmaaldrich.comossila.com Pyrrole-containing compounds are important synthons in the synthesis of natural products and exhibit a wide range of biological activities. sigmaaldrich.com The strategic placement of the iodo and nitrile groups allows for sequential and site-selective functionalization.

The reactivity of the C-I bond at the C4 position is analogous to that seen in other iodo-heterocycles, such as 3-iodoindoles. nih.gov This position is amenable to the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrrole derivatives.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the iodo-pyrrole with a boronic acid or ester. It is a powerful method for introducing aryl or vinyl substituents at the C4 position. nih.gov

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, allows for the introduction of alkyne moieties by coupling the iodo-pyrrole with a terminal alkyne. nih.gov This opens pathways to extended π-systems and further functionalization of the alkyne.

Heck Coupling: In a Heck reaction, the iodo-pyrrole is coupled with an alkene in the presence of a palladium catalyst to form a new C-C bond, yielding a 4-alkenyl-1H-pyrrole-2-carbonitrile. nih.gov

Stille Coupling: This involves the reaction of the iodo-pyrrole with an organostannane reagent, catalyzed by palladium, to create a new carbon-carbon bond. nih.gov

The use of such pyrrole derivatives as building blocks has been demonstrated in the synthesis of complex molecules, including modified DNA minor-groove binders. nih.govnih.gov The ability to construct elaborate structures from these fundamental heterocyclic cores underscores their importance in medicinal chemistry and materials science. sigmaaldrich.comnih.gov

| Coupling Reaction | Reagents | Product Type |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base nih.gov | 4-Aryl/Vinyl-1H-pyrrole-2-carbonitrile |

| Sonogashira | Terminal Alkyne, Pd/Cu catalyst, Base nih.gov | 4-Alkynyl-1H-pyrrole-2-carbonitrile |

| Heck | Alkene, Pd catalyst, Base nih.gov | 4-Alkenyl-1H-pyrrole-2-carbonitrile |

| Stille | Organostannane (R-SnR'₃), Pd catalyst nih.gov | 4-Aryl/Vinyl-1H-pyrrole-2-carbonitrile |

Vi. Applications in Organic Synthesis and As Advanced Building Blocks

Synthesis of Diverse Polysubstituted Pyrrole (B145914) Derivatives

The strategic placement of the iodo and nitrile functional groups on the 1H-pyrrole-2-carbonitrile core enables its use as a foundational scaffold for generating a variety of polysubstituted pyrrole derivatives. The iodine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrrole ring.

For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 4-position, a common strategy in the development of biologically active compounds. The nitrile group at the 2-position is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, further expanding the diversity of accessible derivatives. The combination of these transformations allows chemists to systematically modify the pyrrole scaffold and explore its chemical space. organic-chemistry.orgnih.gov Multi-component reactions, often involving isocyanides or domino reactions, represent another efficient strategy for synthesizing highly functionalized pyrroles, although direct examples starting from 4-iodo-1H-pyrrole-2-carbonitrile are less commonly documented. nih.govrsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Heteroaryl at C4 |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene at C4 |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne at C4 |

| Nitrile Hydrolysis | Acid or Base, H₂O | Carboxylic Acid at C2 |

| Nitrile Reduction | Reducing agent (e.g., LiAlH₄) | Aminomethyl at C2 |

Precursors for Fused Heterocyclic Systems (e.g., Indole-Fused Polycycles)

The reactivity of the iodo-substituent makes this compound a valuable precursor for the construction of more complex, fused heterocyclic systems. Such polycyclic structures are common motifs in natural products and pharmaceuticals. nih.gov The synthesis of indole-fused polycycles, for example, can be achieved through strategies involving intramolecular cyclization reactions. rsc.orgrsc.org

In this context, the pyrrole can be functionalized at the N1-position with a side chain containing a suitable reaction partner. Subsequent intramolecular Heck or other palladium-catalyzed cyclization reactions between the iodo-group at C4 and a functional group on the side chain can lead to the formation of a new ring fused to the pyrrole core. The 2-cyanoindole unit is recognized as an effective precursor for various indole-fused polycycles. nih.gov By analogy, the this compound scaffold provides a strategic starting point for building novel polycyclic N-heterocycles through carefully designed reaction sequences. rsc.org

Development of Bioactive Scaffolds in Research Contexts

The pyrrole nucleus is a well-established scaffold in medicinal chemistry, present in numerous biologically active molecules. biolmolchem.com this compound provides a key building block for the synthesis of novel compounds for biological screening.

Design and Synthesis of Pyrrole-Scaffold Modulators and Inhibitors

In the academic pursuit of new therapeutic agents, this compound is an ideal starting material for designing and synthesizing modulators and inhibitors of biological targets. The ability to diversify the molecule at the 4-position through cross-coupling allows for the creation of libraries of related compounds. These libraries can then be screened against enzymes or receptors to identify new bioactive molecules.

Research has shown that derivatives of 1H-pyrrole-3-carbonitrile can act as agonists for the stimulator of interferon genes (STING) receptor, a target in cancer immunotherapy. nih.govresearchgate.net Similarly, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov The 4-iodo analogue serves as a platform to generate similar scaffolds, where the substituent at the 4-position can be systematically varied to optimize biological activity.

Structure-Activity Relationship (SAR) Studies in Lead Compound Identification

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com The identification of a "hit" compound from a screening campaign is often followed by an SAR study to develop more potent and selective "lead" compounds.

This compound is an excellent tool for SAR studies. The iodine atom acts as a "handle" for introducing a wide range of chemical groups at a specific position. By synthesizing a series of analogues where only the substituent at the C4-position is varied and then evaluating their biological activity, researchers can establish clear SAR trends. For example, studies on 1H-pyrrole-3-carbonitrile derivatives as STING agonists involved introducing various substituents on an aniline (B41778) ring system to probe the effects on activity. nih.gov Another SAR study on metallo-β-lactamase inhibitors revealed that the 3-carbonitrile group and vicinal 4,5-diphenyl groups were crucial for inhibitory potency. nih.gov This systematic approach is crucial for optimizing the properties of a lead compound.

Table 2: Role of Pyrrole-Carbonitrile Scaffolds in Bioactive Compound Research

| Scaffold Type | Biological Target/Application | Key Research Finding | Citation |

|---|---|---|---|

| 1H-Pyrrole-3-carbonitrile Derivatives | STING Receptor Agonists | Introduction of various substituents on the aniline ring system allowed for SAR studies. | nih.gov |

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Metallo-β-lactamase (MBL) Inhibitors | The 3-carbonitrile and 4,5-diphenyl groups were found to be important for inhibitory potency. | nih.gov |

Role in Fine Chemical Synthesis and Materials Science (Academic Context)

In the broader context of chemical synthesis, this compound is a valuable intermediate for producing fine chemicals—complex, pure chemical substances produced in limited quantities. Its utility stems from its capacity to be converted into more elaborate structures through the versatile reactivity of its iodo and cyano groups.

In the academic exploration of materials science, pyrrole-containing structures are investigated for their potential in creating functional materials, such as dyes, catalysts, and conductive polymers. rsc.orgbiolmolchem.com The ability to introduce diverse functional groups onto the this compound scaffold via cross-coupling reactions opens avenues for tuning the electronic and photophysical properties of the resulting molecules. This allows for the rational design of new materials with specific characteristics, such as tailored absorption and emission spectra or specific catalytic activities, contributing to the development of novel functional organic materials.

Vii. Future Perspectives and Emerging Research Directions

Exploration of Green Chemistry Approaches for the Synthesis of 4-Iodo-1H-pyrrole-2-carbonitrile

Traditional synthetic routes for pyrrole (B145914) derivatives often involve harsh conditions or reagents. The principles of green chemistry are increasingly being applied to develop more environmentally benign alternatives. Future research in the synthesis of this compound is likely to focus on several key areas of green chemistry.

Recent advancements have highlighted the use of photochemical and electrochemical methods for pyrrole synthesis, offering sustainable alternatives to classical approaches. rsc.org These methods often proceed under mild conditions and can reduce the need for chemical oxidants or reductants. rsc.org Another promising green approach is the use of earth-abundant metal catalysts, such as iron, in cascade reactions. researchgate.netnih.gov For instance, an iron-catalyzed domino synthesis of pyrroles from nitroarenes has been developed, which can utilize green reductants like formic acid or molecular hydrogen at low temperatures. researchgate.netnih.gov While not yet specifically applied to this compound, these methodologies present a clear path for future research into its sustainable production.

Table 1: Potential Green Chemistry Strategies for Pyrrole Synthesis

| Strategy | Description | Potential Advantages for Synthesis |

|---|---|---|

| Photochemical Synthesis | Utilizes light to drive chemical reactions. | Mild reaction conditions, high selectivity, reduced waste. rsc.org |

| Electrochemical Synthesis | Employs electrical current to mediate reactions. | Avoids stoichiometric reagents, potential for process automation. rsc.org |

| Iron-Catalyzed Cascade Reactions | Uses non-precious, earth-abundant iron catalysts for multi-step syntheses in one pot. | Low toxicity, cost-effective, high functional group tolerance. researchgate.netnih.gov |

| Use of Green Reductants | Employs environmentally friendly reducing agents like formic acid or H₂. | Reduced environmental impact compared to traditional reductants. researchgate.netnih.gov |

The exploration of these strategies could lead to more efficient and sustainable manufacturing processes for this compound, a crucial step for its broader application.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry offers powerful tools for the in silico design and prediction of the properties of new molecules, saving significant time and resources in the lab. For this compound, computational methods can be used to design novel derivatives with fine-tuned electronic, steric, and bioactive properties.

For example, Density Functional Theory (DFT) calculations can be employed to study the conformational properties of pyrrole derivatives. researchgate.net Such studies are crucial for understanding how the molecule might interact with biological targets. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build models that correlate the structural features of pyrrole derivatives with their biological activity. researchgate.net These models can then guide the design of new compounds with enhanced potency or selectivity.

Research has already demonstrated the successful use of computational design for other pyrrole derivatives, such as inhibitors for enzymes like enoyl-ACP reductase and monoamine oxidase. researchgate.netnih.gov Molecular docking simulations, for instance, can predict the binding mode of a designed molecule within the active site of a target protein, providing insights for further optimization. nih.govnih.gov Similar computational approaches could be applied to this compound to explore derivatives with potential applications as enzyme inhibitors or high-energy-density materials. nih.govresearchgate.net

Table 2: Computational Tools in the Design of Pyrrole Derivatives

| Computational Method | Application | Potential Outcome for Derivatives |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular structure, stability, and electronic properties. | Understanding of conformational preferences and reactivity. researchgate.net |

| Molecular Docking | Simulating the interaction between a small molecule and a target protein. | Identification of key binding interactions and prediction of bioactivity. nih.govnih.gov |

| 3D-QSAR | Correlating 3D molecular properties with biological activity. | Guiding the design of more potent and selective compounds. researchgate.net |

| Kamlet-Jacobs Equation | Calculating detonation properties of energetic compounds. | Screening for potential high-energy-density materials. researchgate.net |

Interdisciplinary Research with Material Science and Chemical Biology

The unique structure of this compound, featuring a pyrrole ring, a nitrile group, and an iodine atom, makes it an attractive scaffold for interdisciplinary research, particularly at the interface of materials science and chemical biology.

In materials science , pyrrole-containing compounds are known precursors to conductive polymers and functional materials. rsc.org The iodine atom in this compound could be exploited for further functionalization through cross-coupling reactions, allowing for the construction of complex molecular architectures. The potential for this compound to be used in the development of novel organic electronics, sensors, or smart materials is an active area of interest.

In chemical biology , pyrrole derivatives are investigated for a wide range of biological activities. biosynth.com The related compound, 4-Iodo-1H-pyrrole-2-carboxylic acid, has shown potential in inhibiting the growth of cancer cells. biosynth.com The nitrile group of this compound can participate in various chemical transformations, making it a versatile building block for the synthesis of libraries of compounds to be screened for biological activity. Its structural similarity to other bioactive pyrroles suggests that it could serve as a template for the development of new therapeutic agents. nih.gov

Methodological Advancements in Characterization and Reactivity Studies

A deep understanding of the structure and reactivity of this compound is essential for its application. Future research will likely involve the use of advanced analytical techniques to further characterize this compound and its derivatives.

Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for assessing the purity and identifying the products of reactions involving this compound. bldpharm.com Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques can provide detailed information about its three-dimensional structure and dynamics in solution. bldpharm.com

Furthermore, studying the reactivity of the iodine atom is of particular interest. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a significant role in the solid-state structure and molecular recognition properties of iodo-substituted compounds. researchgate.net Detailed crystallographic studies, combined with theoretical calculations, can elucidate the nature and strength of these interactions, providing insights that could be exploited in crystal engineering and the design of self-assembling materials.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Iodo-1H-pyrrole-2-carboxylic acid |

| Formic acid |

| 4-fluoronitrobenzene |

| 4-fluoroaniline |

| BM-635 |

| 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one |

| Clorgyline |

| 1,2,3-trinitro-1H-pyrrole |

| 2,3,4-trinitro-1H-pyrrole |

| 2,3,5-trinitro-1H-pyrrole |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Iodo-1H-pyrrole-2-carbonitrile, and how can reaction yields be improved?

- Methodological Answer : The synthesis of halogenated pyrroles often involves electrophilic substitution or transition-metal-catalyzed iodination. For example, 4-Iodo-1H-pyrrole-2-carbaldehyde (a related compound) was synthesized as a precursor for Suzuki-Miyaura coupling via iodination of pyrrole derivatives under controlled conditions . To improve yields, optimize reaction parameters such as temperature (e.g., 295 K for crystallization ), solvent polarity, and stoichiometry of iodinating agents. Purification via column chromatography or recrystallization (e.g., using DMSO-d6 for NMR analysis ) is critical to isolate the target compound from di- or tri-iodinated by-products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using 2D NMR (gCOSY, gHSQC, gHMBC). For the aldehyde derivative, characteristic signals include δ 9.43 ppm (CHO) and δ 12.37 ppm (NH) in DMSO-d6 . The carbonitrile group (C≡N) typically appears as a sharp singlet near δ 110-120 ppm in 13C NMR.

- IR : Look for ν(C≡N) absorption near 2220–2240 cm⁻¹ and ν(N-H) stretching at ~3340 cm⁻¹ .

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 220 [M–H]⁻ for the aldehyde analog ).

Q. What purification strategies are effective for removing iodinated by-products?

- Methodological Answer : Di- or tri-iodinated impurities, common in halogenation reactions, can be separated via fractional crystallization or silica gel chromatography. For instance, reports that di-iodinated derivatives of 4-Iodo-1H-pyrrole-2-carbaldehyde were removed using solvent-dependent recrystallization (e.g., DMSO/water mixtures). Monitor purity via TLC (Rf comparison) and HPLC with UV detection at λ = 254 nm.

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Heck). Design experiments using Pd(PPh₃)₄ or Pd(OAc)₂ catalysts with arylboronic acids in THF/H₂O at 80–100°C . Monitor regioselectivity via X-ray crystallography: the planar pyrrole ring and N–H⋯O dimerization (observed in the aldehyde analog ) may sterically hinder coupling at the 4-position. Compare reaction rates with non-halogenated analogs to quantify electronic effects.

Q. What computational methods can predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions. The electron-withdrawing CN group and iodine’s polarizability may lower LUMO energy, enhancing charge transport in organic semiconductors.

- Simulate intermolecular interactions (e.g., N–H⋯O dimers ) using molecular dynamics to assess crystal packing efficiency.

- Validate predictions with experimental data (e.g., XRD bond lengths: C–I ≈ 2.09 Å, C–C≡N ≈ 1.45 Å ).

Q. How can researchers address stability challenges during storage and handling of this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodecomposition.

- Thermal Stability : Conduct TGA/DSC analysis to determine decomposition thresholds (e.g., mp ≈ 390–391 K for the aldehyde derivative ).

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over DMSO) in reactions to avoid hydrolysis of the carbonitrile group.

Data Contradictions and Validation

- Synthetic Yields : reports low yields for di-iodinated by-products, while emphasizes optimized conditions for monosubstitution. Reconcile by adjusting iodine equivalents and reaction time.

- Crystallographic Data : The planar structure in contrasts with non-planar analogs in other studies. Validate using single-crystal XRD and compare with Cambridge Structural Database entries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.